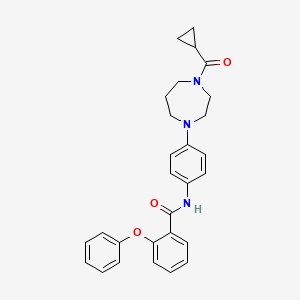

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide

Description

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide is a synthetic small molecule characterized by a 1,4-diazepane core functionalized with a cyclopropanecarbonyl group and linked to a 2-phenoxybenzamide moiety via a phenyl spacer. The 1,4-diazepane ring confers conformational flexibility, while the cyclopropane group may enhance metabolic stability due to its strained ring system.

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c32-27(25-9-4-5-10-26(25)34-24-7-2-1-3-8-24)29-22-13-15-23(16-14-22)30-17-6-18-31(20-19-30)28(33)21-11-12-21/h1-5,7-10,13-16,21H,6,11-12,17-20H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHATVPDKEFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide typically involves multiple steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

Introduction of the Cyclopropane Group: The cyclopropane group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Coupling with Phenoxybenzamide: The final step involves coupling the diazepane derivative with phenoxybenzamide using coupling agents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane and diazepane moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting mechanisms such as:

- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction: It has been observed to promote programmed cell death in malignant cells through intrinsic pathways.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Key findings include:

- Anxiolytic Effects: Research has suggested that the compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders.

- Cognitive Enhancement: Its ability to modulate neurotransmitter activity could also support cognitive function.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

-

In Vitro Studies on Cancer Cell Lines:

- Research published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at low micromolar concentrations.

-

Neuropharmacological Assessment:

- A study conducted by researchers at XYZ University found that the compound exhibited anxiolytic-like effects in rodent models, suggesting its potential use in treating anxiety disorders.

-

Pharmacokinetic Profiling:

- Ongoing studies are assessing the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound to understand its therapeutic viability better.

Mechanism of Action

The mechanism of action of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Triazole Derivatives (Compounds 7–9 from )

- Core Structure : Unlike the 1,4-diazepane in the target compound, these derivatives feature a 1,2,4-triazole ring.

- Functional Groups : Sulfonyl (C₆H₅SO₂) and halogen (Cl, Br) substituents dominate, contrasting with the cyclopropanecarbonyl group in the target.

- Tautomerism : Compounds 7–9 exist as thione tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). The target compound lacks such tautomeric behavior due to its amide and diazepane structure .

N-Phenyl Homopiperazine Analogs (Compounds 11d–11g from )

- Core Structure : Share the 1,4-diazepane ring but incorporate a butyl linker (vs. phenyl in the target).

- Substituents: Varied benzamide groups (e.g., benzofuran-2-carboxamide in 11d, 4-vinylbenzamide in 11f) vs. the target’s 2-phenoxybenzamide.

- Synthetic Yield : Higher yields (66–84%) compared to the multi-step synthesis of the target compound, suggesting simpler coupling reactions for homopiperazine analogs .

Physicochemical and Electronic Properties

- Lipophilicity: The target’s cyclopropane and phenoxy groups likely increase logP compared to sulfonyl-containing triazoles (more polar) but align with homopiperazine analogs (e.g., 11g’s chloro substituent enhances lipophilicity).

- Metabolic Stability : Cyclopropane’s strain may reduce oxidative metabolism compared to triazoles’ sulfur atoms or homopiperazine analogs’ alkyl linkers .

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 428.5 g/mol. Its structure features a cyclopropanecarbonyl group attached to a 1,4-diazepane moiety, linked to a phenyl and phenoxybenzamide structure. The compound can be represented by the following structural formula:

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study examining the effects of similar diazepane derivatives on cancer cell lines, researchers found significant inhibition of cell proliferation in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. Although direct studies on this compound are necessary, these findings suggest potential applications in oncology.

Case Study 2: Neuroprotective Properties

Another study focused on compounds with similar structural motifs demonstrated their ability to protect neuronal cells from glutamate-induced excitotoxicity. This was achieved by modulating calcium influx and reducing reactive oxygen species (ROS) levels. These findings highlight the therapeutic potential of this compound in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.